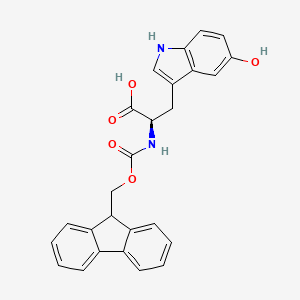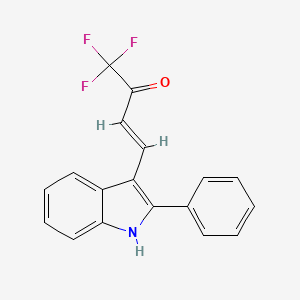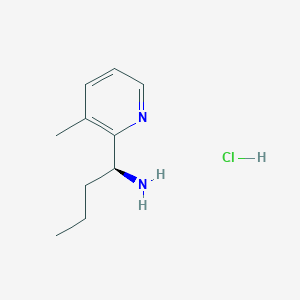
(1S)-1-(3-Methyl(2-pyridyl))butylamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine, which undergoes a series of reactions to introduce the butylamine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher efficiency, and reduced waste. The use of continuous flow reactors also ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylpyridine: The starting material for the synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride.
Pyridine: A basic aromatic heterocycle with similar structural features.
Piperidine: A reduced form of pyridine with different chemical properties.
Uniqueness
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is unique due to its specific substitution pattern and chirality. The presence of the butylamine group and the (1S) configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC名 |
(1S)-1-(3-methylpyridin-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-5-9(11)10-8(2)6-4-7-12-10;/h4,6-7,9H,3,5,11H2,1-2H3;1H/t9-;/m0./s1 |
InChIキー |
ONBRDDJLJKRHML-FVGYRXGTSA-N |
異性体SMILES |
CCC[C@@H](C1=C(C=CC=N1)C)N.Cl |
正規SMILES |
CCCC(C1=C(C=CC=N1)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


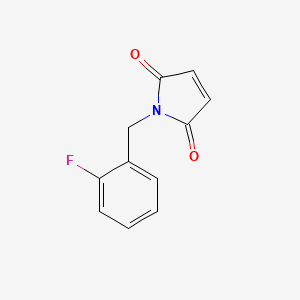


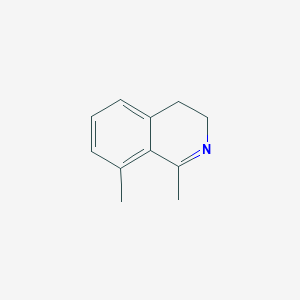
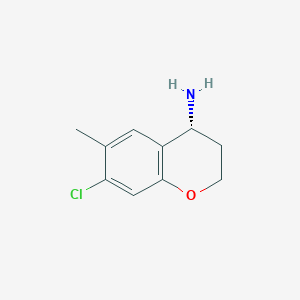
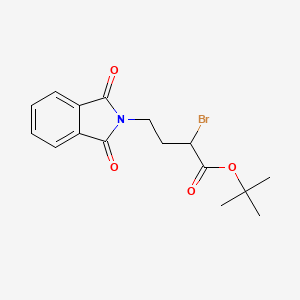

![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)

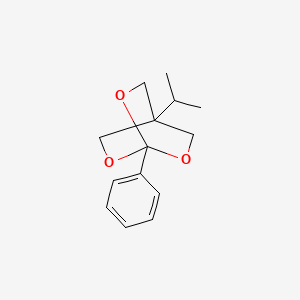
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)
